molecular formula C10H10Cl2O4 B8409572 2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid

2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid

Cat. No. B8409572
M. Wt: 265.09 g/mol
InChI Key: WSNUORLCXYILLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08558001B2

Procedure details

2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid (0.1 g, 0.23 mmol), (4-bromophenyl)methanamine hydrochloride (0.1 g, 0.27 mmol), 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU) (0.17 g, 0.27 mmol), and triethylamine (0.15 mL, 0.7 mmol) were combined in DMF (3 mL) and then stirred at room temperature until reaction was completed. The reaction mixture was diluted with ethyl acetate and washed with water and twice with a saturated sodium bicarbonate solution. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuum. The solid resulting was used for next step without further purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([O:11][CH2:12][CH2:13][O:14][CH3:15])[CH:8]=[C:7]([Cl:16])[C:3]=1[C:4]([OH:6])=O.Cl.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH2:26])=[CH:21][CH:20]=1.C[NH3+].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C>CN(C=O)C.C(OCC)(=O)C>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:4](=[O:6])[C:3]2[C:7]([Cl:16])=[CH:8][C:9]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:10][C:2]=2[Cl:1])=[CH:21][CH:20]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)OCCOC)Cl
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)CN
Step Three
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0.17 g
Type
reactant
Smiles
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and twice with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The solid resulting
CUSTOM
Type
CUSTOM
Details
was used for next step without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(CNC(C2=C(C=C(C=C2Cl)OCCOC)Cl)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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